3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione
Description
3-Phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione (CAS: 61424-77-9) is a polycyclic aromatic compound featuring a fused chromene (benzopyran) and pyrimidine-dione core. Key properties include:
- Molecular Formula: C₁₇H₁₀N₂O₃
- Molar Mass: 290.27 g/mol
- Melting Point: 327–335 °C (decomposition)
- Density: 1.39 g/cm³ (predicted)
- pKa: 0.26 ± 0.20 (predicted) .
The compound’s structure includes a phenyl substituent at the 3-position, which contributes to its aromaticity and influences its physicochemical behavior. Its high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding and π-stacking .
Structure
3D Structure
Properties
IUPAC Name |
3-phenylchromeno[2,3-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-15-12-8-4-5-9-14(12)22-16-13(15)10-19(17(21)18-16)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQLQKIAEAFNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=O)C4=CC=CC=C4OC3=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363260 | |
| Record name | 7B-056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61424-77-9 | |
| Record name | 3-Phenyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,5(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61424-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7B-056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione typically involves multi-component reactions. One common method includes the reaction of 4-methoxy-1-naphthol with 4-halobenzaldehydes and malononitrile in an ethanolic piperidine solution . Another approach involves the cyclization of 2-amino-4-phenyl-4H-substituted chromene-3-carbonitrile with various reagents under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in the production of the compound.
Chemical Reactions Analysis
Key Synthetic Pathway and Reaction Mechanism
The compound is synthesized via a tandem intramolecular Pinner/Dimroth rearrangement using 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles and aliphatic carboxylic acids (e.g., acetic acid) in the presence of POCl₃ .
Reaction Steps:
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Chlorination : POCl₃ converts carboxylic acids to acyl chlorides.
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Intermediate Formation : Acylation of the amino group generates an intermediate susceptible to cyclization.
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Pinner Reaction : Intramolecular nucleophilic attack forms a six-membered oxazine ring.
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Dimroth Rearrangement : Ring expansion yields the final chromeno[2,3-d]pyrimidine-dione structure .
Optimization Data:
| Condition | Catalyst | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | POCl₃ | Reflux | 150 | 90 |
| SOCl₂ | SOCl₂ | Reflux | 180 | 82 |
Lowering the temperature to 100°C with POCl₃ reduces yield to 78% .
Comparative Catalyst Efficiency
Phosphoryl chloride (POCl₃) outperforms thionyl chloride (SOCl₂) in yield and reaction time, attributed to its dual role as a chlorinating agent and Lewis acid .
Stability and Reactivity Insights
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Thermal Stability : Decomposition occurs above 327°C, with no observable side reactions below this threshold .
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Solvent Compatibility : Reacts efficiently in polar aprotic solvents (e.g., DMF, DMSO) but shows limited solubility in non-polar media .
Mechanistic Evidence
1H NMR and IR spectroscopy confirm intermediate acylation and cyclization steps. For example:
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1H NMR : Disappearance of NH₂ signals at δ 4.64 ppm after cyclization .
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IR : Shift from 1669 cm⁻¹ (C=O stretch) to 1628 cm⁻¹ post-rearrangement .
Limitations and Research Gaps
Scientific Research Applications
Scientific Research Applications of 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione
This compound is a heterocyclic compound featuring fused chromene and pyrimidine rings, giving it unique chemical and biological properties. It has garnered interest for its potential applications across chemistry, biology, medicine, and industry.
Applications Overview
- Chemistry It can be used as a building block in the synthesis of complex heterocyclic compounds.
- Biology It has demonstrated potential in biological assays, particularly as an inhibitor of enzymes such as CDK2, a target in cancer treatment.
- Medicine It is being explored for potential therapeutic uses, including anticancer properties, due to its biological activity.
- Industry Its unique structure could be beneficial in developing new materials and chemical processes.
This compound has significant biological activity, especially in medicinal chemistry. It primarily works by inhibiting cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. The inhibition of CDK2 can cause cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. In vitro studies have shown that it can effectively induce apoptosis in various cancer cell lines, including those of breast and prostate cancer.
Mechanism of Action
The mechanism by which 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells . The compound interacts with the active site of CDK2 through hydrogen bonding and other interactions, disrupting its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s chromeno-pyrimidine-dione core differs from pyrrolo-pyrimidine-diones (e.g., 4g–4j), which replace the benzopyran ring with a pyrrole ring.
- Substituent Effects : The 4-chlorophenyl analog (MW: 324.72) has higher molecular weight and increased lipophilicity compared to the phenyl-substituted target compound, which may enhance membrane permeability in biological systems.
Physicochemical Properties
Table 2: Thermal and Spectral Properties
Key Observations :
- Thermal Stability: The target compound’s decomposition point (327–335°C) exceeds M18’s melting point (160–170°C), highlighting the stabilizing role of the fully aromatic chromeno core .
- Spectral Signatures : Pyrrolo derivatives (4g–4j) show distinct ¹H-NMR aromatic proton shifts due to electron-withdrawing substituents (e.g., chloro, methoxy) .
Key Observations :
- Antimicrobial Potential: M18 demonstrated antibacterial activity, suggesting that chromeno-pyrimidine-diones with specific substituents may have therapeutic relevance .
- Data Gaps : The target compound’s biological properties remain unexplored in the provided evidence, warranting further investigation.
Biological Activity
Overview
3-Phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique fused chromene and pyrimidine ring structure contributes to its diverse pharmacological properties, making it a subject of interest in cancer research and other therapeutic areas.
Chemical Structure and Properties
- IUPAC Name: 3-phenylchromeno[2,3-d]pyrimidine-2,5-dione
- Molecular Formula: C17H10N2O3
- CAS Number: 61424-77-9
The compound features a fused chromene and pyrimidine system, which enhances its chemical reactivity and biological interactions. The structural uniqueness is pivotal for its mechanism of action against various biological targets.
Research indicates that this compound primarily exerts its biological effects through the inhibition of cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Inhibition of CDK2 : The compound selectively inhibits CDK2, leading to reduced proliferation of cancer cells .
- Cell Line Studies : In vitro studies have shown that it effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer .
Antibacterial and Antioxidant Properties
In addition to its anticancer effects, this compound exhibits notable antibacterial and antioxidant activities:
- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The disc diffusion method revealed significant inhibition zones, indicating strong antibacterial properties .
- Antioxidant Activity : It also demonstrates antioxidant potential by scavenging free radicals, which is crucial for reducing oxidative stress in cells .
Research Findings and Case Studies
Q & A
Basic: What synthetic methodologies are effective for preparing 3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione derivatives?
Key strategies include:
- Domino Knoevenagel/Diels-Alder reactions : Efficient for constructing fused pyrano-pyrimidine scaffolds. For example, cyclocondensation of aldehydes with active methylene compounds in ethanol under reflux yields pyrano[2,3-d]pyrimidine-diones .
- Microwave-assisted synthesis : Reduces reaction time and improves yields. For instance, treating 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free microwave conditions generates chromeno-pyrimidine derivatives .
- Green solvent systems : PEG-300 as a reaction medium enhances cyclization efficiency, addressing low yields caused by excess reagents (e.g., diketene derivatives) .
Basic: What spectroscopic techniques are critical for characterizing chromeno-pyrimidine-diones?
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for dione moieties) .
- NMR (¹H/¹³C) : Resolves substituent positions and tautomeric forms. For example, ¹H NMR chemical shifts at δ 5.2–5.8 ppm confirm methine protons in fused rings .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. Single-crystal studies validate chair conformations in tetrahydro-pyrimidine rings .
Advanced: How can researchers resolve contradictions in NMR data due to tautomerism in pyrimidine-diones?
- Perform variable-temperature NMR to observe dynamic equilibria between enol and keto tautomers .
- Compare experimental shifts with DFT-calculated chemical shifts for tautomeric forms .
- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers via hydrogen-bond interactions .
Advanced: How to optimize reaction media for chromeno-pyrimidine syntheses when balancing solubility and reactivity?
- Aqueous-organic biphasic systems : Utilize water’s high polarity to enhance cyclization rates while maintaining organic-phase solubility for reactants (e.g., acetone/water mixtures) .
- Ionic liquids or PEG-300 : Improve yields of water-sensitive reactions by stabilizing intermediates via hydrogen bonding .
- Microwave irradiation in solvent-free conditions : Minimize solvent interference and reduce energy consumption .
Advanced: What strategies guide the design of chromeno-pyrimidine-dione derivatives for biological activity?
- Bioisosteric replacements : Substitute the 3-phenyl group with heteroaromatic rings (e.g., thiophene) to enhance PARP-1 inhibitory activity .
- Functionalization at C-6/C-8 : Introduce electron-withdrawing groups (e.g., nitro, cyano) to improve antibacterial potency .
- Pharmacophore mapping : Use molecular docking to prioritize substituents that enhance binding to target enzymes (e.g., PARP-1’s NAD⁺-binding domain) .
Advanced: How to address low yields in cyclization steps during chromeno-pyrimidine synthesis?
- Catalytic additives : Use triethylamine or DBU to deprotonate intermediates and drive cyclization .
- Microwave-assisted heating : Accelerate ring-closure kinetics, reducing side reactions .
- Solvent engineering : Replace high-boiling solvents (e.g., DMF) with PEG-300 to improve reaction homogeneity and product isolation .
Advanced: What structural features correlate with antitumor activity in chromeno-pyrimidine-diones?
- Substituent position : C-5 thiophene groups enhance PARP-1 inhibition by mimicking nicotinamide ribose interactions .
- Electron-deficient rings : Nitro or cyano groups at C-6 increase DNA intercalation potential, improving cytotoxicity .
- Hydrogen-bond donors : Hydroxyl or amino groups at C-2 strengthen binding to kinase active sites .
Advanced: How to validate synthetic intermediates when spectral data are ambiguous?
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas with <5 ppm error .
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals in congested spectral regions .
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
